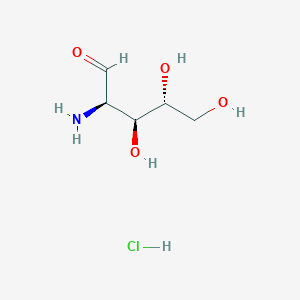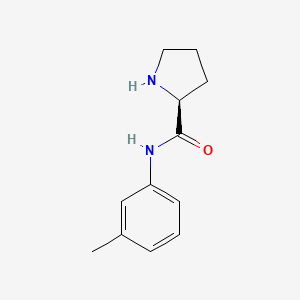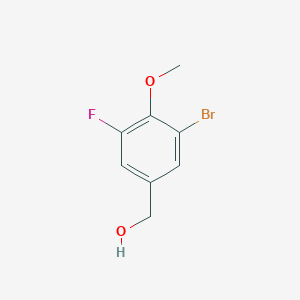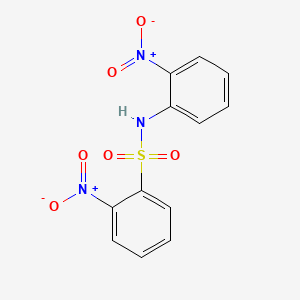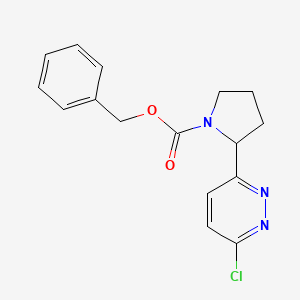
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloropyridazinyl group attached to the pyrrolidine ring, with an N-CBZ (carbobenzyloxy) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.
Protection with N-CBZ Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a carbobenzyloxy (CBZ) group. This can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected involves its interaction with specific molecular targets. The chloropyridazinyl group can interact with enzymes or receptors, modulating their activity. The N-CBZ protecting group can influence the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridazin-3-yl)pyrrolidine: Lacks the N-CBZ protecting group.
2-(6-Bromopyridazin-3-yl)pyrrolidine, N-CBZ protected: Contains a bromine atom instead of chlorine.
2-(6-Chloropyridazin-3-yl)piperidine, N-CBZ protected: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is unique due to the presence of both the chloropyridazinyl group and the N-CBZ protecting group
Properties
Molecular Formula |
C16H16ClN3O2 |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
benzyl 2-(6-chloropyridazin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-9-8-13(18-19-15)14-7-4-10-20(14)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChI Key |
YUGWLPWVAXTKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


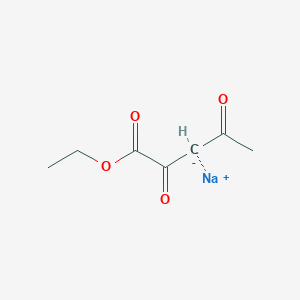
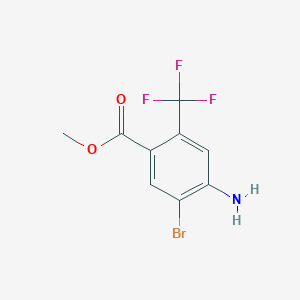
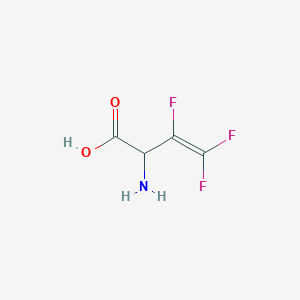
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
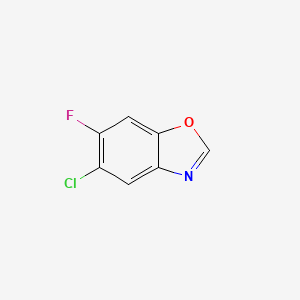
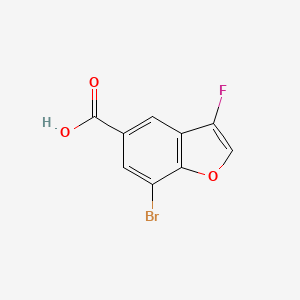


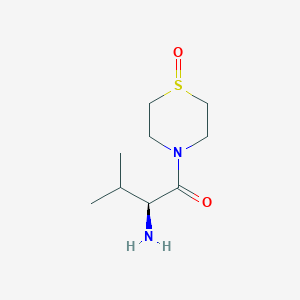
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
